N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a cyclobutyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxybenzylamine: This intermediate is synthesized by reacting 2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions.
Formation of cyclobutylmethylamine: This intermediate is prepared by reacting cyclobutanone with an amine source, followed by reduction.
Coupling Reaction: The final step involves coupling the two intermediates, 2-methoxybenzylamine and cyclobutylmethylamine, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxybenzoic acid, while reduction of the amide group may produce the corresponding amine.
Scientific Research Applications
N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-[(2-methoxyphenyl)methyl]-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}ethanediamide: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring.
N’-[(2-methoxyphenyl)methyl]-N-{[1-(pyrrolidin-4-yl)cyclobutyl]methyl}ethanediamide: This compound features a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in N’-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide imparts unique chemical properties, such as increased solubility and specific binding affinity to certain molecular targets
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-6-3-2-5-15(16)13-20-17(23)18(24)21-14-19(7-4-8-19)22-9-11-26-12-10-22/h2-3,5-6H,4,7-14H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNQYGVLFHPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.